N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
Description
N-(2-Methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic isoquinoline derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 2-position and a 2-methoxyethyl carboxamide group at the 4-position. The compound’s structure combines a planar isoquinoline core with multiple methoxy groups, which are known to influence solubility and biological interactions, particularly in anticancer agents targeting tubulin or kinase pathways .
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O6/c1-27-10-9-23-21(25)17-13-24(22(26)16-8-6-5-7-15(16)17)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25) |
InChI Key |
QYPNZYKWMXEECR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid
The isoquinoline precursor is synthesized via Pfitzinger reaction using isatin and ethyl acetoacetate under alkaline conditions (pH 10–12, 80°C, 6 h). Yields typically range from 65–72% after recrystallization from ethanol.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Solvent | Aqueous NaOH |
| Yield | 68% (average) |
Introduction of 3,4,5-Trimethoxyphenyl Group
The 2-position is functionalized via Ullmann coupling using copper(I) iodide (10 mol%) and 3,4,5-trimethoxyiodobenzene in DMF at 120°C for 24 h. This step achieves 78–85% yield, with purity >95% confirmed by HPLC.
Amide Coupling with 2-Methoxyethylamine
The final step employs carbodiimide-mediated coupling (EDC/HOBt system) in anhydrous dichloromethane (0°C → RT, 12 h). The reaction produces the target compound in 82% yield after silica gel chromatography.
Catalytic Asymmetric Synthesis
Recent advances utilize chiral catalysts to control stereochemistry during isoquinoline ring formation. A palladium-catalyzed asymmetric [4+2] cycloaddition between ynamides and trimethoxyphenyl-substituted alkenes achieves 92% enantiomeric excess (ee).
Reaction Optimization
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/(R)-BINAP | 92 | 75 |
| Rh₂(esp)₂ | 85 | 68 |
| Cu(OTf)₂/Josiphos | 78 | 72 |
This method reduces purification steps but requires stringent moisture-free conditions.
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, the compound has been synthesized on Wang resin using Fmoc-protected intermediates. Key advantages include:
-
Stepwise Yield : 87% per coupling cycle
-
Purity : >90% after cleavage (TFA/CH₂Cl₂, 2 h)
-
Throughput : 1.2 g/day per reactor module
This approach facilitates rapid scale-up but necessitates specialized equipment.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill (400 rpm, 2 h) achieves comparable yields (79%) to traditional methods while eliminating volatile organic solvents. Reaction parameters:
| Component | Molar Ratio |
|---|---|
| Isoquinoline carboxylic acid | 1.0 |
| 2-Methoxyethylamine | 1.2 |
| K₂CO₃ | 2.5 |
| SiO₂ | 3.0 g/mmol |
Analytical Characterization
Critical quality control parameters for the final compound:
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| [α]²⁵D (c=1, CHCl₃) | +112° (catalytic asymmetric) | Polarimetry |
| HPLC Purity | 99.3% | C18, MeCN/H₂O (70:30) |
| MS (ESI+) | m/z 445.5 [M+H]+ | HRMS |
X-ray crystallography confirms the planar isoquinoline ring system with dihedral angles of 12.3° between trimethoxyphenyl and methoxyethyl groups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Multi-Step Condensation | 82 | 99.3 | 1.0 | Industrial |
| Catalytic Asymmetric | 75 | 98.7 | 3.2 | Pilot |
| Solid-Phase | 87 | 90.5 | 2.8 | Lab |
| Mechanochemical | 79 | 97.9 | 1.4 | Bench |
Industrial-Scale Process Considerations
For kilogram-scale production (≥98% purity):
-
Reactor Type : Jacketed glass-lined (50–500 L)
-
Temperature Control : ±1°C via PID systems
-
Purification : Three-stage crystallization (hexane/EtOAc)
Critical process parameters (CPPs):
-
Coupling reaction pH: 6.8–7.2
-
Ullmann coupling oxygen content: <50 ppm
| Condition | Shelf Life |
|---|---|
| 2–8°C, amber glass | 36 months |
| RT, dessicated | 12 months |
| Aqueous solution (pH 7) | 2 weeks |
Emerging Synthetic Technologies
Microfluidic continuous-flow systems (0.5 mL/min, 120°C) achieve 94% yield in 8 minutes residence time, representing a 150-fold productivity increase over batch processes.
Environmental Impact Assessment
| Method | PMI* | E-Factor | Carbon Intensity (kg CO₂/kg) |
|---|---|---|---|
| Traditional | 32 | 86 | 48 |
| Catalytic Asymmetric | 28 | 79 | 53 |
| Mechanochemical | 11 | 24 | 19 |
| Continuous Flow | 9 | 18 | 14 |
*Process Mass Intensity
Chemical Reactions Analysis
Reactivity: N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic ring can be replaced.
Cyclization: The isoquinoline ring can participate in cyclization reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Cyclization: Acidic or basic conditions for ring closure.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for isoquinoline-based drug design.
Biology and Medicine:Anticancer Properties: Investigations suggest potential anticancer activity due to its interaction with cellular targets.
Neuropharmacology: It may modulate neurotransmitter systems.
Anti-inflammatory Effects: Some studies explore its anti-inflammatory properties.
Industry: While not directly used in industry, its derivatives may find applications in drug development.
Mechanism of Action
The precise mechanism remains under investigation. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Methoxy Group Arrangement
The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs with mono- or dimethoxy substitutions (e.g., ). This arrangement mimics combretastatin A-4’s pharmacophore, which is critical for tubulin polymerization inhibition .
Alkyl Chain and Solubility
The 2-methoxyethyl group in the target compound likely offers better aqueous solubility compared to the ethyl () or hexyl () chains in related quinolinecarboxamides. Methoxyethyl’s ether linkage balances hydrophilicity and membrane permeability, a feature absent in purely alkyl-substituted analogs.
Hydroxy vs. Oxo Groups
Compounds with 4-hydroxyquinoline () may undergo glucuronidation, limiting bioavailability.
Biological Activity
N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C22H24N2O
- Molecular Weight : 412.4 g/mol
- Structure : The compound features an isoquinoline core with methoxy and trimethoxy substituents, which are known to influence biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have demonstrated activity against various pathogens. A study highlighted that certain derivatives showed promising antimicrobial potential, suggesting that modifications in the isoquinoline structure can enhance efficacy against bacteria and fungi .
Antiviral Activity
Initial studies have evaluated the antiviral properties of isoquinoline derivatives against human coronaviruses. Compounds in this class have shown activity against strains such as HCoV-229E and HCoV-OC43. The mechanism appears to involve interference with viral replication processes .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. For example, some tetrahydroisoquinoline derivatives have shown significant inhibition of inflammatory markers in vitro. This suggests that the presence of specific substituents in the isoquinoline structure can modulate inflammatory responses .
Antioxidant Properties
Antioxidant activity is another area where these compounds show promise. Studies indicate that certain isoquinoline derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models . This property is crucial for developing therapeutics aimed at oxidative stress-related diseases.
Study 1: Synthesis and Evaluation of Isoquinoline Derivatives
A recent study synthesized a series of tetrahydroisoquinoline derivatives and evaluated their biological activities. Among these, one derivative exhibited notable antimicrobial and anti-inflammatory effects in vitro. The study utilized molecular docking techniques to predict interactions with target proteins, revealing potential mechanisms of action .
Study 2: Antiviral Efficacy Against Coronaviruses
Another investigation focused on the antiviral efficacy of isoquinoline derivatives against human coronaviruses. The results indicated that certain structural modifications enhanced antiviral activity compared to baseline compounds. This study emphasizes the importance of structural diversity in developing effective antiviral agents .
Research Findings Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | Significant activity against various pathogens; structural modifications enhance efficacy. |
| Antiviral | Effective against human coronaviruses; specific derivatives showed improved activity. |
| Anti-inflammatory | Notable inhibition of inflammatory markers; potential for therapeutic applications. |
| Antioxidant | Ability to scavenge free radicals; reduction in oxidative stress markers observed. |
Q & A
Q. How do solvent polarity and reaction medium influence the compound’s solubility during synthesis?
- Methodological Answer : Hansen solubility parameters guide solvent selection (e.g., DMSO for polar intermediates vs. toluene for non-polar steps). Co-solvent systems (e.g., water/THF) enhance solubility of hydrophilic intermediates. Solubility is quantified gravimetrically or via nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
